1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of both thiadiazole and triazole rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,5-thiadiazole derivatives with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of hydrazonoyl halides and potassium thiocyanate, followed by cyclization reactions . The reaction conditions often involve refluxing in ethanol or methanol, with the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: Known for their antifungal and antimicrobial activities, these compounds are structurally similar and often used in pharmaceuticals.
Uniqueness
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both thiadiazole and triazole rings in its structure. This dual-ring system enhances its chemical stability and broadens its range of biological activities compared to compounds with only one of these rings .
Properties
Molecular Formula |
C5H6N6S |
---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
1-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H6N6S/c6-5-7-3-11(9-5)2-4-1-8-12-10-4/h1,3H,2H2,(H2,6,9) |
InChI Key |
RQOFATGFQSYMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CN2C=NC(=N2)N |
Origin of Product |
United States |
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